7H-1,2,3-Triazolo[4,5-d]pyrimidine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
273-37-0 |
|---|---|
Molecular Formula |
C4H3N5 |
Molecular Weight |
121.10 g/mol |
IUPAC Name |
7H-triazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C4H3N5/c1-3-4(6-2-5-1)8-9-7-3/h2H,1H2 |
InChI Key |
BHPATMJVJXDPRG-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=NN=NC2=NC=N1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 7h 1,2,3 Triazolo 4,5 D Pyrimidine and Its Derivatives
Cyclization Strategies for Triazolo[4,5-d]pyrimidine Ring System Construction
The formation of the fused triazolo[4,5-d]pyrimidine ring system is a critical step in the synthesis of its derivatives. Various cyclization strategies have been developed to achieve this, each offering distinct advantages in terms of efficiency and substituent compatibility.
Nucleophilic Substitution and Subsequent Cyclization Approaches
One common approach to constructing the triazolo[4,5-d]pyrimidine scaffold involves the initial formation of a pyrimidine (B1678525) ring followed by the annulation of the triazole ring. This can be achieved through nucleophilic substitution reactions on a pre-functionalized pyrimidine precursor. For instance, a di-substituted pyrimidine can undergo sequential reactions to build the fused triazole ring.
Another strategy involves the reaction of a functionalized triazole with a suitable pyrimidine precursor. For example, 3-amino-1,2,4-triazole can react with β-dicarbonyl compounds to form the corresponding triazolopyrimidine derivatives. researchgate.net This method allows for the introduction of various substituents onto the pyrimidine ring based on the choice of the dicarbonyl compound.
A notable example is the synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which starts from diethyl malonate and proceeds through five steps to yield the target compound. researchgate.net While not a direct synthesis of the triazolo[4,5-d]pyrimidine core, the methodologies employed in constructing fused pyrimidine systems are often adaptable.
| Starting Material | Reagents | Product | Reference |
| Diethyl malonate | Various | 4-chloro-7H-pyrrolo[2,3-d]pyrimidine | researchgate.net |
| 3-amino-1,2,4-triazole | β-dicarbonyl compounds | nih.govnih.govnih.govTriazolo[1,5-a]pyrimidine derivatives | researchgate.net |
Diazotization-Induced Ring Closure Reactions
Diazotization of ortho-diamino-substituted heterocycles is a powerful method for the formation of fused 1,2,3-triazole rings. acs.orgresearchgate.net In the context of triazolo[4,5-d]pyrimidine synthesis, this typically involves the diazotization of a 4,5-diaminopyrimidine (B145471) derivative. The resulting diazonium salt undergoes intramolecular cyclization to afford the desired triazolo[4,5-d]pyrimidine core.
The efficiency of this reaction can be influenced by the reaction conditions. For instance, the diazotization of a 2,3-diamino-furo[2,3-c]pyridine using sodium nitrite (B80452) in a mixture of acetic acid and water showed a significant improvement in yield compared to using hydrochloric acid and water. acs.org This highlights the importance of optimizing the reaction medium for the stability of the diazonium intermediate and the subsequent cyclization.
A series of nih.govnih.govumich.edutriazolo[4,5-d]pyrimidine derivatives were synthesized as potent USP28 inhibitors, likely employing a diazotization strategy on a suitably substituted diaminopyrimidine precursor. nih.gov
| Precursor | Reagents | Key Feature | Reference |
| 4,5-Diaminopyrimidine derivative | NaNO₂, Acid | Intramolecular cyclization | nih.gov |
| 2,3-Diamino-furo[2,3-c]pyridine | NaNO₂, CH₃COOH/H₂O | Optimized yield | acs.org |
Multi-Component Reaction Pathways for Scaffold Assembly
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds in a single step. nih.govorganic-chemistry.org For the construction of triazolopyrimidine systems, MCRs can bring together three or more starting materials to rapidly assemble the core structure.
One such example is the three-component reaction of 3-amino-1,2,4-triazole, paraformaldehyde, and various 1,3-dicarbonyl compounds in hot water to produce 7-unsubstituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines. umich.edu This method is notable for its use of an environmentally benign solvent and the absence of a catalyst.
Another MCR approach involves the reaction of aldehydes, alkynes, and a triazole catalyzed by ferric chloride, leading to the formation of triazolo[1,5-a]pyrimidine derivatives with good to excellent yields. researchgate.net These MCR strategies provide a powerful tool for generating diverse libraries of triazolopyrimidine derivatives for biological screening.
| Components | Catalyst/Solvent | Product Type | Reference |
| 3-amino-1,2,4-triazole, paraformaldehyde, 1,3-dicarbonyl compounds | Hot water | 7-unsubstituted 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidines | umich.edu |
| Aldehydes, alkynes, triazole | Ferric chloride | 5,7-diphenyl- nih.govnih.govnih.govtriazolo[1,5-a]pyrimidine | researchgate.net |
Functionalization and Derivatization Techniques on the 7H-1,2,3-Triazolo[4,5-d]pyrimidine Scaffold
Once the core triazolo[4,5-d]pyrimidine scaffold is constructed, further functionalization is often necessary to modulate its biological activity. Various techniques have been developed to introduce diverse substituents and moieties onto the heterocyclic system.
Introduction of Diverse Amino Substituents
The introduction of amino groups and their derivatives is a common strategy in the development of bioactive triazolopyrimidine compounds. mdpi.com This can be achieved through nucleophilic substitution of a leaving group, such as a halogen, on the pyrimidine ring.
For example, a series of nih.govnih.govumich.edutriazolo[4,5-d]pyrimidine derivatives were prepared by reacting a chloro-substituted precursor with various amines, phenols, and thiophenols under alkaline conditions. nih.gov This approach allows for the systematic exploration of the structure-activity relationship by introducing a wide range of substituents. Similarly, 7-amino-oxazolo[5,4-d]pyrimidine derivatives have been synthesized, showcasing the versatility of introducing amino functionalities. mdpi.com
In the synthesis of thiazolo[5,4-d]pyrimidine (B3050601) derivatives, a 7-amino group was introduced, and the resulting compounds showed high affinity for adenosine (B11128) receptors. nih.gov The amino group at the 7-position is a key feature of 7-amino-1H-triazolo[4,5-d]pyrimidine, a heterocyclic compound with potential for various chemical reactions and biological activities. cymitquimica.com
| Scaffold | Reagents | Functionalization | Reference |
| Chloro-substituted nih.govnih.govumich.edutriazolo[4,5-d]pyrimidine | Amines, phenols, thiophenols | Substitution at the pyrimidine ring | nih.gov |
| Thiazolo[5,4-d]pyrimidine precursor | --- | Introduction of a 7-amino group | nih.gov |
Modification with Hydrazone Moieties
Hydrazone moieties are valuable functional groups in medicinal chemistry due to their ability to form hydrogen bonds and participate in various biological interactions. nih.gov The incorporation of hydrazone fragments into the triazolo[4,5-d]pyrimidine scaffold has led to the discovery of potent and selective anticancer agents. nih.gov
A series of nih.govnih.govumich.edutriazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety were synthesized and evaluated for their antiproliferative activities. nih.gov The synthesis likely involved the condensation of a hydrazine-substituted triazolopyrimidine with various aldehydes or ketones.
In a related study, the hydrazone moiety in a series of nih.govnih.govumich.edutriazolo[4,5-d]pyrimidine derivatives was replaced with more flexible groups to improve their inhibitory activity against LSD1. nih.gov This highlights the importance of the linker between the triazolopyrimidine core and other pharmacophoric groups. The synthesis of 1,2,3-triazole-hydrazone hybrids has also been reported as a strategy for targeting cholinesterases. nih.gov
| Scaffold | Modification | Biological Target | Reference |
| nih.govnih.govumich.eduTriazolo[4,5-d]pyrimidine | Introduction of hydrazone moiety | Anticancer | nih.gov |
| nih.govnih.govumich.eduTriazolo[4,5-d]pyrimidine | Replacement of hydrazone moiety with flexible groups | LSD1 inhibition | nih.gov |
| 1,2,3-Triazole | Introduction of hydrazone moiety | Cholinesterases | nih.gov |
Glycoside and Acyclic Sugar Analog Synthesis
The synthesis of glycoside and acyclic sugar analogs of this compound is a key strategy for creating novel nucleoside analogs with potential therapeutic applications. These modifications can significantly impact the compound's bioavailability, cell permeability, and interaction with biological targets.
One effective approach involves the synthesis of S-glucoside and N-glycoside derivatives, as well as acyclic sugar analogs, from newly synthesized ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidines. ekb.eg For instance, substituted ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidine-7-one derivatives can be synthesized from a 1,2,3-triazolo-4-carboxamide precursor through reactions with various reagents like carbon disulfide and triethoxymethane. ekb.eg These pyrimidine derivatives then serve as scaffolds for the attachment of sugar moieties. The synthesis of S-glucoside derivatives of ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidines has also been reported, starting from 4,5-difunctionalized 1-bromobenzyl ekb.egnih.govresearchgate.nettriazoles. semanticscholar.org
Similarly, the synthesis of acyclic nucleoside analogs has been explored. For example, new thienyl- or chlorophenyl-substituted thiazolopyrimidine derivatives have been used to create sugar hydrazones incorporating acyclic D-galactosyl or D-xylosyl moieties. nih.gov Subsequent heterocyclization of these sugar hydrazones can lead to acyclic nucleoside analogs possessing a 1,3,4-oxadiazoline as a modified nucleobase. nih.gov These synthetic strategies provide access to a diverse range of glycosylated and acyclic sugar-containing triazolopyrimidine derivatives for biological evaluation.
Table 1: Examples of Synthesized Glycoside and Acyclic Sugar Analogs
| Compound Type | Starting Material | Key Reagents | Resulting Structure | Reference |
|---|---|---|---|---|
| S-glucoside derivatives | 4,5-difunctionalized 1-bromobenzyl ekb.egnih.govresearchgate.nettriazoles | Carbon disulfide | (6-glycosyl)thioxo ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidin-7-one derivatives | semanticscholar.org |
| N-glycoside derivatives | Substituted ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidine-7-ones | Glycosyl donors | N-glycosylated triazolopyrimidines | ekb.eg |
| Acyclic sugar analogs | Thienyl- or chlorophenyl-substituted thiazolopyrimidines | Acyclic sugar hydrazones (D-galactosyl or D-xylosyl) | Acyclic nucleoside analogs with a 1,3,4-oxadiazoline moiety | nih.gov |
Other Alkyl and Aralkyl Substitutions for Structural Diversification
The introduction of various alkyl and aralkyl groups onto the this compound scaffold is a fundamental strategy for structural diversification and the modulation of pharmacological properties. These substitutions can influence the compound's lipophilicity, steric profile, and ability to form specific interactions with biological targets.
A common method for introducing such diversity is through the nucleophilic substitution of a suitable leaving group, such as a chlorine atom, on the pyrimidine ring. For example, three series of 1,2,3-triazolo[4,5-d]pyrimidine derivatives were prepared by reacting the corresponding 7-chloro compounds with various amines. nih.gov This approach allowed for the introduction of diverse amino substituents at the 7-position, while also varying the lipophilic substituent at the 3-position with benzyl, phenethyl, or 2-chlorobenzyl groups. nih.gov
Another strategy involves the cyclocondensation of 5-aminotriazole-4-carboxamides with reagents like benzaldehydes, acyl chlorides, and esters of mono- and dicarboxylic acids to generate 3,5-disubstituted 1,2,3-triazolo[4,5-d]pyrimidin-7-ones. researchgate.net This method provides a versatile route to introduce a wide range of alkyl and aryl substituents at different positions of the heterocyclic core. Furthermore, the synthesis of novel ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidine derivatives has been achieved by reacting 1,2,3-triazolo derivatives with carbon disulfide or formic acid, leading to further diversification. semanticscholar.org
The strategic introduction of these substituents has been shown to significantly impact biological activity. For instance, in a series of 3-aralkyl-7-(amino-substituted)-1,2,3-triazolo[4,5-d]pyrimidines, the nature of both the aralkyl group at the 3-position and the amino substituent at the 7-position played a crucial role in determining their affinity for adenosine receptors. nih.gov Specifically, compounds with cycloalkylamino or aralkylamino groups at the 7-position and a 2-chlorobenzyl group at the 3-position exhibited high affinity. nih.gov
Table 2: Examples of Alkyl and Aralkyl Substituted 7H-1,2,3-Triazolo[4,5-d]pyrimidines
| Position of Substitution | Substituent Type | Synthetic Method | Starting Material | Reference |
|---|---|---|---|---|
| 3-position | Benzyl, Phenethyl, 2-Chlorobenzyl | Nucleophilic substitution | 7-chloro-1,2,3-triazolo[4,5-d]pyrimidine | nih.gov |
| 7-position | Cycloalkylamino, Aralkylamino | Nucleophilic substitution | 7-chloro-1,2,3-triazolo[4,5-d]pyrimidine | nih.gov |
| 3,5-positions | Alkyl, Aryl | Cyclocondensation | 5-aminotriazole-4-carboxamides | researchgate.net |
| Various | Hydrazone moiety | Molecular hybridization | ekb.egnih.govresearchgate.nettriazolo[4,5-d]pyrimidine core | nih.govnih.gov |
Regioselective Synthesis and Isomer Control in this compound Chemistry
Regioselective synthesis and the control of isomer formation are critical aspects of this compound chemistry. The specific arrangement of substituents on the heterocyclic core can dramatically influence the molecule's biological activity. Therefore, developing synthetic methods that afford a single, desired regioisomer is of paramount importance.
One strategy to achieve regioselectivity involves the careful choice of starting materials and reaction conditions. For instance, the condensation of 1,3-diketones with arylhydrazines to form pyrazoles, a related heterocyclic system, can be highly regioselective when conducted in aprotic solvents with strong dipole moments like N,N-dimethylacetamide (DMAc). organic-chemistry.org This approach, which can be applied to the synthesis of pyrazole-fused pyrimidines, often yields a single major isomer in good yields. organic-chemistry.org
In the synthesis of substituted pyrazoles, which can be precursors to pyrazolo[3,4-d]pyrimidines, a one-pot condensation of active methylene (B1212753) reagents, phenylisothiocyanate, and substituted hydrazines has been shown to be a versatile and efficient method. nih.gov However, alternative stepwise protocols can affect the chemo- and regio-selectivity of the reaction, highlighting the importance of the chosen synthetic route. nih.gov
The intramolecular cyclization of intermediates is another key step where regioselectivity can be controlled. For example, in the synthesis of ekb.egnih.govnih.govtriazolo[4,3-b] ekb.egnih.govnih.govtriazin-7-ones, the cyclization of an intermediate can potentially lead to two different regioisomeric products. nih.gov The electronic effects of substituents, such as a carbonyl group, can direct the cyclization towards the less nucleophilic nitrogen, leading to the preferential formation of one isomer. nih.gov
The development of regioselective syntheses is crucial for constructing libraries of compounds with well-defined structures for structure-activity relationship (SAR) studies. For example, a regioselective synthesis of 4-alkyl-1,3,5-triarylpyrazoles was developed to prepare unsymmetrically substituted ligands for the estrogen receptor, demonstrating the importance of isomer control in designing targeted therapeutics. nih.gov
Green Chemistry and Sustainable Synthesis Approaches for Triazolo[4,5-d]pyrimidine Frameworks
In recent years, the principles of green chemistry have become increasingly important in the synthesis of heterocyclic compounds, including the this compound framework. These approaches aim to reduce the environmental impact of chemical processes by using less hazardous solvents, reducing waste, and improving energy efficiency.
One sustainable approach is the use of solvent-free reaction conditions. For example, a green, one-pot, solvent-free synthesis of pyrazolo[1,5-a]pyrimidines and related azolopyridazines has been reported. researchgate.net This method, motivated by the principle that "the best solvent is no solvent," offers an efficient and environmentally friendly alternative to traditional synthetic routes. researchgate.net
Another green strategy involves the use of alternative energy sources, such as microwave irradiation, to accelerate reactions and reduce energy consumption. The synthesis of pyrimidine derivatives has been achieved by condensing chalcones with urea (B33335) under basic conditions using microwave heating. powertechjournal.com
The use of heterogeneous catalysts that can be easily recovered and reused is also a cornerstone of green chemistry. A catalytic method for the efficient production of novel triazolopyrimidines using porous poly-melamine-formaldehyde has been developed. powertechjournal.com This method, which utilizes a planetary ball milling technique, is performed in accordance with green chemistry principles, and the catalyst can be reused for multiple cycles without a significant loss in efficiency. powertechjournal.com
The synthesis of 1,4-disubstituted 1,2,3-triazoles, a key component of the triazolopyrimidine scaffold, has also benefited from sustainable methodologies. rsc.org These include the use of green solvents, catalysts, and innovative heating and stirring technologies. rsc.org These advancements highlight a shift towards more environmentally benign synthetic methods in the production of these important heterocyclic compounds.
Table 3: Green Chemistry Approaches for Triazolopyrimidine Synthesis
| Green Chemistry Principle | Application in Synthesis | Example | Reference |
|---|---|---|---|
| Use of alternative solvents/solvent-free conditions | One-pot solvent-free synthesis | Synthesis of pyrazolo[1,5-a]pyrimidines | researchgate.net |
| Use of alternative energy sources | Microwave-assisted synthesis | Condensation of chalcones with urea | powertechjournal.com |
| Use of reusable catalysts | Heterogeneous catalysis | Synthesis of triazolopyrimidines using porous poly-melamine-formaldehyde | powertechjournal.com |
| Sustainable methodologies | Use of green solvents and catalysts | Synthesis of 1,4-disubstituted 1,2,3-triazoles | rsc.org |
Mechanistic and Target Based Investigations of 7h 1,2,3 Triazolo 4,5 D Pyrimidine Derivatives
Exploration of Antineoplastic Potency of Triazolo[4,5-d]pyrimidine Conjugates
The conjugation of the 7H-1,2,3-triazolo[4,5-d]pyrimidine core with other chemical moieties has been a fruitful strategy in the quest for potent anticancer agents. This approach, known as molecular hybridization, aims to combine the pharmacophoric features of different molecules to create a new chemical entity with enhanced biological activity and selectivity. nih.gov
Lysine-Specific Demethylase 1 (LSD1) Inhibition Studies
Lysine-specific demethylase 1 (LSD1) is an enzyme that plays a crucial role in gene regulation by removing methyl groups from histones. nih.gov Its overexpression has been linked to the progression of various cancers, making it an attractive target for cancer therapy. exlibrisgroup.comacs.org A series of nih.govexlibrisgroup.comnih.govtriazolo[4,5-d]pyrimidine derivatives have been synthesized and identified as novel inhibitors of LSD1. nih.govexlibrisgroup.com
Structure-activity relationship (SAR) studies revealed that modifications at different positions of the triazolopyrimidine scaffold significantly influenced their LSD1 inhibitory activity. nih.gov One of the most potent compounds identified, compound 27 , exhibited an IC50 value of 0.564 μM against LSD1. exlibrisgroup.comacs.org This compound was found to be a reversible inhibitor of LSD1 and demonstrated selectivity over monoamine oxidases A/B (MAO-A/B). exlibrisgroup.comacs.org
In cellular assays using the MGC-803 gastric cancer cell line, compound 27 effectively inhibited LSD1 activity and suppressed cell migration. exlibrisgroup.comacs.org Molecular docking studies suggested that the nitrogen atom in the pyridine (B92270) ring of the 2-thiopyridine series forms a key hydrogen bond with the Met332 residue in the active site of LSD1, which is likely responsible for their enhanced inhibitory activity. nih.govexlibrisgroup.com
| Compound | Target | IC50 (µM) | Cell Line | Effect |
| Compound 27 | LSD1 | 0.564 | MGC-803 | Inhibited LSD1 activity and suppressed cell migration. exlibrisgroup.comacs.org |
Ubiquitin Specific Peptidase 28 (USP28) Inhibition Investigations
Ubiquitin-specific peptidase 28 (USP28) is another enzyme that has been implicated in the development and progression of various malignancies, validating it as a promising therapeutic target. nih.govdoaj.org Researchers have reported the synthesis and biological evaluation of novel nih.govexlibrisgroup.comnih.govtriazolo[4,5-d]pyrimidine derivatives as potent inhibitors of USP28. nih.govdoaj.orgnih.gov
Among the synthesized compounds, compound 19 emerged as a particularly potent inhibitor, with an IC50 value of 1.10 ± 0.02 μM and a dissociation constant (Kd) of 40 nM for USP28. nih.govdoaj.orgnih.gov Notably, this compound displayed high selectivity for USP28 over other enzymes like USP7 and LSD1, with IC50 values greater than 100 μM for the latter two. nih.govdoaj.orgnih.gov
Further studies in gastric cancer cells demonstrated that compound 19 binds to USP28 in a reversible manner and directly affects its protein levels. nih.gov This interaction leads to the inhibition of cell proliferation, cell cycle arrest at the S phase, and suppression of the epithelial-mesenchymal transition (EMT) process. nih.govnih.gov Molecular docking studies were also performed to understand the binding mode and rationalize the potency of compound 19 . nih.govdoaj.org
| Compound | Target | IC50 (µM) | Kd (nM) | Effect |
| Compound 19 | USP28 | 1.10 ± 0.02 | 40 | Inhibited proliferation, induced S-phase cell cycle arrest, and suppressed EMT in gastric cancer cells. nih.govnih.gov |
Cyclin-Dependent Kinase 2 (CDK2) Inhibition Research
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is a common feature of many cancers. nih.govnih.gov The pyrazolo[3,4-d]pyrimidine scaffold, a bioisostere of the purine (B94841) ring, has been extensively utilized in the design of CDK inhibitors. nih.govresearchgate.net Building on this, researchers have synthesized and investigated pyrazolo[4,3-e] exlibrisgroup.comacs.orgnih.govtriazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. nih.govresearchgate.net
A series of these compounds demonstrated significant inhibitory activity against CDK2/cyclin A2. nih.gov Notably, compounds 13 , 14 , and 15 exhibited potent enzymatic inhibition with IC50 values of 0.081 ± 0.004, 0.057 ± 0.003, and 0.119 ± 0.007 μM, respectively. researchgate.netrsc.org These compounds also showed potent antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7), colorectal carcinoma (HCT-116), and hepatocellular carcinoma (HepG-2). nih.govrsc.org For instance, compounds 14 and 15 displayed IC50 values of 45 nM and 46 nM against MCF-7, and 6 nM and 7 nM against HCT-116, respectively. researchgate.netrsc.org Molecular docking studies indicated that these compounds fit well into the CDK2 active site, forming a crucial hydrogen bond with the Leu83 residue. nih.govrsc.org
| Compound | Target | IC50 (µM) | Cell Line | Antiproliferative IC50 (nM) |
| 13 | CDK2/cyclin A2 | 0.081 ± 0.004 | - | - |
| 14 | CDK2/cyclin A2 | 0.057 ± 0.003 | MCF-7, HCT-116, HepG-2 | 45, 6, 48 |
| 15 | CDK2/cyclin A2 | 0.119 ± 0.007 | MCF-7, HCT-116, HepG-2 | 46, 7, 48 |
Modulation of Cellular Proliferation and Apoptosis Pathways
Derivatives of the this compound scaffold have demonstrated the ability to modulate key cellular processes such as proliferation and apoptosis.
One study focused on nih.govexlibrisgroup.comnih.govtriazolo[4,5-d]pyrimidine derivatives containing a hydrazone moiety. nih.gov Compound 34 from this series was found to be a potent and selective anticancer agent, exhibiting an IC50 value of 26.25 ± 0.28 nM against the PC3 prostate cancer cell line. nih.gov Further investigations revealed that this compound significantly inhibited the colony formation of PC3 cells, increased the levels of reactive oxygen species (ROS), suppressed the expression of the epidermal growth factor receptor (EGFR), and ultimately induced apoptosis. nih.gov
Another derivative, compound 19 , an inhibitor of USP28, was shown to induce apoptosis in HGC-27 gastric cancer cells in a dose-dependent manner. nih.gov Treatment with this compound led to an upregulation of apoptosis-related proteins such as p53, p21, cleaved PARP1, cleaved caspase-7, and BAX, while the anti-apoptotic protein BCL-2 was downregulated. nih.gov
Furthermore, a CDK2 inhibitor, compound 14 , was found to cause a significant alteration in cell cycle progression and induce apoptosis in HCT-116 cells. researchgate.netrsc.org
| Compound | Effect | Cell Line |
| 34 | Inhibited colony formation, increased ROS, suppressed EGFR, induced apoptosis. nih.gov | PC3 |
| 19 | Induced apoptosis, upregulated pro-apoptotic proteins, downregulated anti-apoptotic proteins. nih.gov | HGC-27 |
| 14 | Altered cell cycle progression, induced apoptosis. researchgate.netrsc.org | HCT-116 |
Other Investigated Antineoplastic Mechanisms
In addition to the primary targets discussed above, research into triazolo[4,5-d]pyrimidine derivatives has explored other potential antineoplastic mechanisms.
One area of investigation is the inhibition of General Control Nonderepressible 2 (GCN2) protein kinase. nih.govgoogle.com A series of triazolo[4,5-d]pyrimidine derivatives were synthesized and found to potently inhibit GCN2 in vitro with good selectivity over related kinases. nih.gov These compounds were shown to inhibit the phosphorylation of eIF2α in cells with an IC50 of less than 150 nM, validating their use as cellular probes. nih.gov Screening against the NCI-60 human cancer cell line panel revealed uniform growth inhibition in leukemia cell lines, which correlated with high GCN2 mRNA expression levels. nih.gov
Another mechanism involves the inhibition of P-glycoprotein (P-gp), a protein responsible for multidrug resistance in cancer. A triazolo[1,5-a]pyrimidine derivative, WS-716, was identified as a highly potent and specific P-gp inhibitor. nih.gov By directly binding to P-gp, WS-716 inhibits its efflux function, thereby reversing P-gp-mediated multidrug resistance to chemotherapeutic agents like paclitaxel (B517696) in various resistant cell lines. nih.gov
Furthermore, some pyrazolo[3,4-d]pyrimidine derivatives have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), including its wild-type (WT) and mutant (T790M) forms. nih.gov
Evaluation of Antimicrobial Properties of Triazolo[4,5-d]pyrimidine Derivatives
The search for novel antimicrobial agents is a critical area of research, and fused heterocyclic systems like triazolopyrimidines have shown promise. While direct studies on the antimicrobial properties of this compound derivatives are not extensively documented in publicly available literature, research on structurally related isomers and analogous fused systems provides valuable insights into their potential as antimicrobial agents.
For instance, derivatives of the isomeric 1,2,4-triazolo[1,5-a]pyrimidine have been synthesized and evaluated for their efficacy against a range of pathogens. nih.gov Some of these compounds have demonstrated significant activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to the standard antibiotic ciprofloxacin. nih.gov The mechanism of action for some of these derivatives has been proposed to be the dual inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), essential enzymes for bacterial survival. nih.gov Another related scaffold, thiazolo[4,5-d]pyrimidine (B1250722), has also yielded derivatives with notable antimicrobial activity, particularly against Gram-positive bacteria and fungi. labroots.com
Specifically, certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives have shown potent bactericidal activity. For example, Essramycin, a naturally occurring 1,2,4-triazolo[1,5-a]pyrimidine antibiotic, is active against both Gram-positive and Gram-negative bacteria with MIC values ranging from 2.0 to 8.0 μg/mL. nih.gov Furthermore, synthetic derivatives of 1,2,4-triazolo[1,5-a]pyrimidine have exhibited good activity against multidrug-resistant strains, suggesting a promising avenue for future drug development. nih.gov
These findings from related triazolopyrimidine and thiazolopyrimidine systems suggest that the this compound core could also serve as a valuable scaffold for the design of new antimicrobial agents. Further research is warranted to synthesize and evaluate derivatives of this specific heterocyclic system to fully understand their antimicrobial potential and mechanism of action.
Table 1: Antimicrobial Activity of Selected Triazolo[1,5-a]pyrimidine Derivatives
| Compound | Target Organism | MIC (μg/mL) | Reference |
|---|---|---|---|
| Essramycin | Gram-positive and Gram-negative bacteria | 2.0 - 8.0 | nih.gov |
| Compound 9n | E. coli | 16 | nih.gov |
| Compound 9o | S. aureus | 32 | nih.gov |
| Compound 9d | K. pneumoniae (MDR) | - | nih.gov |
| Compound 8a | MRSA | - | nih.gov |
MIC values for compounds 9d and 8a were reported as significant but not explicitly quantified in the provided search results.
Research into Anti-inflammatory Actions of Triazolo[4,5-d]pyrimidine Analogs
Derivatives of pyrimidine (B1678525) and its fused heterocyclic systems have been extensively investigated for their anti-inflammatory properties. A common mechanism of action for many nonsteroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of prostaglandins, crucial mediators of inflammation.
While specific studies focusing solely on the anti-inflammatory actions of this compound analogs are limited in the available literature, research on related structures provides strong rationale for their potential in this area. For example, derivatives of pyrazolo[3,4-d]pyrimidine have been shown to possess anti-inflammatory effects by inhibiting COX enzymes. nih.gov Similarly, newly synthesized diaryl-1,2,4-triazolo[3,4-a]pyrimidine hybrids have been identified as selective COX-2 inhibitors with potent analgesic and anti-inflammatory properties. acs.org
The evaluation of these related compounds often involves in vitro assays to determine their half-maximal inhibitory concentration (IC50) against COX-1 and COX-2, as well as in vivo models of inflammation such as the carrageenan-induced paw edema test in rats. For instance, certain pyrano[2,3-d]pyrimidine derivatives have demonstrated potent COX-2 inhibition with IC50 values as low as 0.04 μmol, comparable to the selective COX-2 inhibitor celecoxib. nih.gov
These findings from structurally similar heterocyclic systems strongly suggest that the this compound scaffold is a promising template for the development of novel anti-inflammatory agents, likely acting through the inhibition of COX enzymes. Further investigation into the synthesis and biological evaluation of derivatives based on this specific core is needed to validate this potential.
Table 2: Anti-inflammatory Activity of Selected Pyrimidine Derivatives
| Compound Class | Specific Derivative(s) | Activity | IC50/ED50 | Reference |
|---|---|---|---|---|
| Pyrano[2,3-d]pyrimidines | Compound 5 & 6 | COX-2 Inhibition | 0.04 μmol | nih.gov |
| 1H-Pyrazolyl-thiazolo[4,5-d]pyrimidines | Compounds 7-9 | Carrageenan-induced paw edema | 8.23 - 11.60 μM | nih.gov |
| Diaryl-1,2,4-triazolo[3,4-a]pyrimidines | - | Analgesic/Anti-inflammatory | - | acs.org |
Specific IC50/ED50 values for diaryl-1,2,4-triazolo[3,4-a]pyrimidines were not detailed in the provided search results.
Studies on Antiviral Potency, Including HIV-1 Tat-TAR Interaction Inhibition
For instance, a study on 1,2,4-triazolo[1,5-a]pyrimidines, an isomeric form of the target scaffold, identified them as a novel class of inhibitors of the HIV-1 reverse transcriptase-associated ribonuclease H (RNase H) activity. RNase H is an essential enzyme for viral replication, and its inhibition represents a promising strategy for anti-HIV therapy. However, it is important to note that while these compounds inhibited the RNase H function, they did not show activity against the HIV-1 virus in cell-based assays, suggesting a need for further optimization to improve cell permeability or other pharmacokinetic properties.
The lack of specific data on the inhibition of the HIV-1 Tat-TAR interaction by this compound derivatives highlights a potential area for future research. Given the structural similarity to purines, which are fundamental to nucleic acid structure and function, it is plausible that derivatives of this scaffold could be designed to interact with viral RNA or proteins.
Investigation of Adenosine (B11128) Receptor Affinity and Selectivity (A1, A2A)
Adenosine receptors, which are G protein-coupled receptors, play crucial roles in various physiological processes, making them attractive drug targets. The this compound scaffold, being a purine analog, is well-suited for the design of adenosine receptor ligands.
Research has indeed shown that derivatives of this and closely related scaffolds can act as potent and selective antagonists for adenosine A1 and A2A receptors. For example, a series of 7-aryltriazolo[4,5-d]pyrimidines were designed and evaluated as A2A receptor antagonists, with optimization leading to improved potency, selectivity, and pharmacokinetic properties. Antagonism of the A2A receptor is a therapeutic strategy for conditions like Parkinson's disease.
Furthermore, studies on the related thiazolo[5,4-d]pyrimidine (B3050601) scaffold have identified derivatives with high affinity for both A1 and A2A receptors. Some of these compounds exhibited nanomolar and even subnanomolar binding affinities (Ki values). For instance, one derivative displayed a Ki of 1.9 nM for the human A1 receptor and 0.06 nM for the human A2A receptor. researchgate.net
The affinity of these compounds is typically determined through radioligand binding assays using cell membranes expressing the specific adenosine receptor subtype. The functional activity (antagonism) is often assessed by measuring changes in intracellular cyclic AMP (cAMP) levels. The data from these studies underscore the potential of the this compound core in developing potent and selective adenosine receptor antagonists for various therapeutic applications.
Table 3: Adenosine Receptor Affinity of a Thiazolo[5,4-d]pyrimidine Derivative
| Compound | Receptor Subtype | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 2-(2-fluorobenzyl)-5-(furan-2yl)-thiazolo[5,4-d]pyrimidin-7-amine | Human A1 | 1.9 nM | researchgate.net |
| Human A2A | 0.06 nM | researchgate.net |
Exploration of P2Y12 Receptor Antagonism
The P2Y12 receptor, an ADP receptor found on the surface of platelets, is a key player in thrombosis. Antagonists of this receptor are crucial antiplatelet therapies for preventing cardiovascular events. A notable example of a P2Y12 receptor antagonist is ticagrelor (B1683153), which features a cyclopentyl-triazolopyrimidine core structure. scispace.com
Ticagrelor is a direct-acting and reversible P2Y12 receptor antagonist, which distinguishes it from thienopyridine drugs like clopidogrel (B1663587) that are irreversible inhibitors. scispace.com The reversible nature of ticagrelor's binding may contribute to a more rapid offset of its antiplatelet effect. scispace.com The clinical efficacy of ticagrelor in reducing thrombotic events in patients with acute coronary syndromes is well-established.
The success of ticagrelor highlights the potential of the triazolopyrimidine scaffold in the design of potent and effective P2Y12 receptor antagonists. Further exploration of derivatives of the this compound core could lead to the discovery of new antiplatelet agents with improved pharmacological profiles.
Anti-Type 3 of 3α-Hydroxysteroid Dehydrogenase Activity Studies
The enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD) is involved in the metabolism of steroid hormones and has been implicated in the progression of hormone-dependent cancers, such as breast cancer. Inhibition of this enzyme is therefore a potential therapeutic strategy.
A molecular modeling study investigated the interaction of thirty-four 1,2,3-triazolo[4,5-d]pyrimidine derivatives with type 3 of 3α-HSD. researchgate.net The study utilized computational methods, including molecular docking and molecular dynamics simulations, to predict the binding affinities and interaction patterns of these compounds with the enzyme. researchgate.net
The results of this in silico study suggested that the studied 1,2,3-triazolo[4,5-d]pyrimidine derivatives have the potential to be efficient inhibitors of 3α-HSD. researchgate.net One particular derivative, compound 19 from the study, was identified as having a greater predicted inhibitory ability than the other studied molecules and the standard drug 5-fluorouracil. researchgate.net The calculated binding free energies and the analysis of non-bonding interactions provided insights into the structural features that may contribute to the inhibitory activity. researchgate.net These computational findings provide a strong basis for the future synthesis and experimental evaluation of these compounds as potential anticancer agents targeting 3α-HSD. researchgate.net
Table 4: Calculated Binding Free Energy for Compound 19 with 3α-HSD
| Complex | Binding Free Energy (kcal/mol) | Reference |
|---|---|---|
| 19-3α-HSD | - | researchgate.net |
The specific binding free energy value for the 19-3α-HSD complex was mentioned as being calculated but the exact numerical value was not provided in the search result abstract.
Identification and Characterization of Novel Biological Targets
Beyond the well-established targets, research into the this compound scaffold has led to the discovery of novel biological targets, opening up new avenues for therapeutic intervention.
One such target is the ubiquitin-specific peptidase 28 (USP28), a deubiquitinating enzyme that has been linked to the development of various cancers. A study reported the synthesis and biological evaluation of a series of nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine derivatives as potent and selective inhibitors of USP28. nih.gov One of the lead compounds from this series exhibited an IC50 of 1.10 μM against USP28 and showed selectivity over other related enzymes like USP7 and LSD1. nih.gov This compound was also shown to inhibit cancer cell proliferation and other cancer-related processes in vitro. nih.gov
Another novel target that has been identified for derivatives of this scaffold is lysine-specific demethylase 1 (LSD1), an enzyme involved in histone modification and gene regulation, which is also implicated in cancer.
The identification of these novel targets for this compound derivatives underscores the versatility of this scaffold and its potential to yield new therapeutic agents with diverse mechanisms of action.
Table 5: Inhibitory Activity of a nih.govnih.govnih.govtriazolo[4,5-d]pyrimidine Derivative against USP28
| Compound | Target | IC50 (μM) | Reference |
|---|---|---|---|
| Compound 19 | USP28 | 1.10 | nih.gov |
Structure Activity Relationship Sar Studies of 7h 1,2,3 Triazolo 4,5 D Pyrimidine Derivatives
Impact of Substituent Patterns on Biological Potency and Selectivity
The biological potency and selectivity of 7H-1,2,3-triazolo[4,5-d]pyrimidine derivatives are profoundly influenced by the nature and position of various substituents on the bicyclic core. nih.govnih.gov SAR studies have revealed that modifications at the N7, C5, and other positions can dramatically alter the interaction of these compounds with their biological targets, leading to enhanced potency and selectivity.
For instance, in the context of adenosine (B11128) receptor antagonists, substitutions at the N7 and N8 positions of the related pyrazolo-triazolo-pyrimidine nucleus have been extensively studied. nih.gov The introduction of different aryl groups at the N7 position of triazolo[4,5-d]pyrimidines has been a key strategy in developing potent and selective A2A adenosine receptor antagonists. acs.orgmanchester.ac.uk Similarly, for human A3 adenosine receptor antagonists, the presence of a small substituent at the N8 position of pyrazolo-triazolo-pyrimidines is a crucial requirement for high potency and selectivity. nih.govnih.gov
In the realm of anticancer agents, the substituent pattern plays a critical role in determining the antiproliferative activity. For a series of nih.govunicam.itmdpi.comtriazolo[4,5-d]pyrimidine derivatives bearing a hydrazone moiety, the nature of the substituents on the hydrazone fragment significantly impacted their cytotoxicity against various cancer cell lines. nih.gov Specifically, compound 43 , with a particular substitution pattern on the hydrazone, exhibited the most potent antiproliferative activity and favorable selectivity between cancer and normal cells. nih.gov
Furthermore, in the development of lysine-specific demethylase 1 (LSD1) inhibitors, modifications at the R1, R2, and R3X positions of the nih.govunicam.itmdpi.comtriazolo[4,5-d]pyrimidine scaffold were explored. nih.gov The introduction of a 2-thiopyridine moiety led to a remarkable improvement in inhibitory activity. nih.gov This highlights the importance of the substituent at this position for potent LSD1 inhibition.
The following table summarizes the impact of substituent patterns on the biological activity of selected this compound derivatives.
| Compound ID | Scaffold | Substituent(s) | Biological Target | Key Finding | Reference |
| 17 | Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine | N5: [[(4-methoxyphenyl)amino]carbonyl]amino, N8: ethyl, C2: 2-furyl | Human A3 Adenosine Receptor | Highly potent and selective antagonist. | nih.gov |
| 43 | nih.govunicam.itmdpi.comTriazolo[4,5-d]pyrimidine | Hydrazone moiety with specific substituents | Cancer Cell Lines | Most potent antiproliferative activity in the series. | nih.gov |
| 27 | nih.govunicam.itmdpi.comTriazolo[4,5-d]pyrimidine | Specific substitutions at R1, R2, and R3X | LSD1 | Potent LSD1 inhibitor. | nih.gov |
| 60 (V2006/BIIB014) | 7-Aryltriazolo[4,5-d]pyrimidine | Functionalized aryl group at N7 | A2A Adenosine Receptor | Potent and orally active antagonist. | acs.orgmanchester.ac.uk |
Influence of Lipophilic and Electronic Properties on Receptor Binding Affinity
The lipophilic and electronic characteristics of substituents on the this compound core are critical determinants of receptor binding affinity. These properties govern the non-covalent interactions, such as hydrophobic interactions and hydrogen bonding, between the ligand and the receptor's binding pocket.
In the context of pyrazolo-triazolo-pyrimidine derivatives as adenosine receptor antagonists, a clear correlation has been observed between the lipophilicity of substituents and their binding affinity. For human A3 adenosine receptor antagonists, it was found that A3 affinities decrease with increasing molecular volume (a descriptor related to lipophilicity) at the N8 position. nih.gov This suggests that a sterically constrained, less lipophilic substituent at this position is favorable for optimal binding.
The electronic properties of substituents also play a pivotal role. For instance, in a series of nih.govunicam.itnih.govtriazolo[1,5-a]pyrimidine-based LSD1/KDM1A inhibitors, the electron-donating or electron-withdrawing nature of the substituents influenced the inhibitory potency. nih.gov Similarly, for pyrazolo-[4,3-e] nih.govunicam.itnih.govtriazolopyrimidine derivatives targeting the epidermal growth factor receptor (EGFR), the electronic nature of the substituents on the phenyl rings was shown to be a key factor in their anticancer activity. mdpi.com
The following table illustrates the influence of lipophilic and electronic properties on the receptor binding affinity of selected derivatives.
| Compound Series | Target Receptor | Position of Substitution | Influence of Lipophilicity | Influence of Electronic Properties | Reference |
| Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidines | Human A3 Adenosine Receptor | N8 | Decreased affinity with increased molecular volume. | Not explicitly detailed. | nih.gov |
| nih.govunicam.itnih.govTriazolo[1,5-a]pyrimidine derivatives | LSD1/KDM1A | Various | Not explicitly detailed. | Electron-donating/withdrawing groups modulate activity. | nih.gov |
| Pyrazolo-[4,3-e] nih.govunicam.itnih.govtriazolopyrimidines | EGFR | Phenyl rings | Not explicitly detailed. | Electronic nature of substituents is a key factor. | mdpi.com |
Steric and Conformational Effects on Ligand-Target Interactions
The three-dimensional arrangement of a ligand, dictated by steric and conformational factors, is paramount for its effective interaction with the target protein. In the design of this compound derivatives, controlling these parameters is crucial for achieving high affinity and selectivity.
For pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives acting as human A3 adenosine receptor antagonists, a sterically controlled structure-activity relationship was identified for substituents at the N8 position of the pyrazole (B372694) ring. A clear correlation was found between the calculated molecular volume of these derivatives and their experimental Ki values, indicating that steric bulk at this position is a critical determinant of binding affinity. nih.gov
Docking studies of nih.govunicam.itmdpi.comtriazolo[4,5-d]pyrimidine derivatives as USP28 inhibitors have provided insights into the steric and conformational requirements for binding. The fluorophenyl ring of a potent inhibitor, compound 19 , was shown to form an arene-H interaction with Phe370, while the bromophenyl ring engaged in a π–π interaction with the same residue. nih.gov These specific interactions highlight the importance of the spatial orientation of the substituents for effective binding.
Scaffold Hopping and Bioisosteric Replacement Strategies in Triazolo[4,5-d]pyrimidine Design
Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel chemical series with improved properties while retaining the desired biological activity. researchgate.netresearchgate.netscispace.com These approaches have been successfully applied in the design of compounds based on the triazolo[4,5-d]pyrimidine scaffold.
The 1,2,4-triazolo[1,5-a]pyrimidine ring system, a close analog of this compound, has been proposed as a surrogate for the purine (B94841) ring due to their isoelectronic nature. nih.gov This represents a classic example of scaffold hopping. Depending on the substitution pattern, this scaffold can also act as a bioisostere for a carboxylic acid functional group or the N-acetyl fragment of ε-N-acetylated lysine. nih.gov
In a study aimed at discovering novel CCR7 antagonists, a scaffold hopping strategy was applied to a known thiazolo[4,5-d]pyrimidine (B1250722) CXCR2 antagonist. researchgate.net This led to the identification of a triazolo[4,5-d]pyrimidine analogue with activity against CCR7. Further optimization of the substituents on this new scaffold resulted in improved potency and selectivity. researchgate.net This demonstrates the utility of scaffold hopping in identifying new chemotypes for a given biological target.
Bioisosteric replacement of functional groups is another common strategy. For example, in the development of Notum inhibitors, the replacement of a 5-Cl with a 5-Me group in a related pyrimidine (B1678525) scaffold retained activity, while replacing it with hydrogen led to a significant drop in potency. nih.gov This indicates that a small, lipophilic group is preferred at this position.
Elucidation of Key Pharmacophoric Features for this compound Activity
A pharmacophore model defines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For this compound derivatives, several key pharmacophoric features have been identified for various biological targets.
For pyrazolo-triazolo-pyrimidine derivatives as A3 adenosine receptor antagonists, a 3D pharmacophore model identified five crucial regions for antagonist recognition. nih.gov A key feature is the carbamoyl (B1232498) moiety at the 5-position, which is surrounded by two polar amino acids in the receptor's binding site. nih.gov
In the case of pyrazolo[3,4-d]pyrimidine derivatives as EGFR inhibitors, the design of new compounds was based on the essential pharmacophoric features of known EGFR inhibitors. rsc.org These generally include a heteroaromatic ring system that occupies the adenine (B156593) binding region and a hydrophobic moiety that fits into a hydrophobic pocket of the ATP-binding site. rsc.org
For USP28 inhibitors based on the nih.govunicam.itmdpi.comtriazolo[4,5-d]pyrimidine scaffold, docking studies revealed key interactions that define the pharmacophore. These include π–π interactions between the triazolopyrimidine ring and Phe370, and hydrogen bond interactions involving substituents on the phenyl rings with specific residues like Glu366 and Lys381. nih.gov
The following table outlines the key pharmacophoric features for different classes of this compound derivatives.
| Compound Class | Biological Target | Key Pharmacophoric Features | Reference |
| Pyrazolo-triazolo-pyrimidine derivatives | A3 Adenosine Receptor | Carbamoyl moiety at the 5-position interacting with polar amino acids. | nih.gov |
| Pyrazolo[3,4-d]pyrimidine derivatives | EGFR | Heteroaromatic core for adenine region binding; hydrophobic group for hydrophobic pocket interaction. | rsc.org |
| nih.govunicam.itmdpi.comTriazolo[4,5-d]pyrimidine derivatives | USP28 | π–π stacking with Phe370; hydrogen bonding with specific residues. | nih.gov |
Computational Chemistry and Molecular Modeling Approaches in 7h 1,2,3 Triazolo 4,5 D Pyrimidine Research
Quantum Chemical Calculations (DFT, TD-DFT) for Electronic Structure and Spectroscopic Properties
Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are fundamental in elucidating the electronic structure and spectroscopic properties of 7H-1,2,3-triazolo[4,5-d]pyrimidine and its derivatives. jchemrev.comjchemrev.comresearchgate.net These methods allow for the detailed investigation of molecular orbitals, charge distribution, and the prediction of various spectroscopic data.
DFT calculations are routinely employed to optimize the molecular geometry of triazolopyrimidine derivatives, determining bond lengths and angles that are often in excellent agreement with experimental data from X-ray crystallography. jchemrev.comjchemrev.com Functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(d,p) are commonly used to calculate key electronic properties. jchemrev.comjchemrev.comsu.edu.ly These calculations provide insights into the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding the molecule's reactivity and electronic transitions. researchgate.net Furthermore, DFT is used to compute thermodynamic parameters, dipole moments, and relative energies of different tautomers or conformers, helping to identify the most stable forms of these molecules. jchemrev.comresearchgate.net
TD-DFT is the primary tool for predicting the electronic absorption spectra (UV-Vis) of these compounds. jchemrev.comjchemrev.com By calculating the vertical excitation energies, TD-DFT helps in assigning the electronic transitions observed in experimental spectra. jchemrev.comjchemrev.com These theoretical studies can also explore the influence of different solvents on the spectroscopic properties, often using models like the Polarized Continuum Model (PCM). researchgate.net The combination of DFT and TD-DFT has been successfully used to characterize the electronic structure and UV-Vis spectra of various triazolopyrimidine derivatives, including metal complexes. jchemrev.comjchemrev.com
A review of computational studies on triazolopyrimidine derivatives highlights the use of the B3LYP/6-311+G(d,p) level of theory for constructing molecular orbitals and comparing geometrical parameters with X-ray data. jchemrev.comjchemrev.com The molecular orbitals in both ground and excited states have also been estimated at the B3LYP/6-31G level. jchemrev.comjchemrev.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a powerful computational technique used to predict the preferred orientation of a ligand when it binds to a target macromolecule, such as a protein or a nucleic acid. In the context of this compound research, docking simulations are instrumental in identifying potential biological targets and elucidating the binding modes of these compounds, thereby guiding the design of more potent and selective inhibitors. tandfonline.comnih.govnih.govnih.gov
Docking studies have been successfully applied to various derivatives of the triazolopyrimidine scaffold to predict their interactions with a range of biological targets. For instance, derivatives of jchemrev.comjchemrev.comtandfonline.comtriazolo[4,5-d]pyrimidine have been docked into the active sites of enzymes like Lysine Specific Demethylase 1 (LSD1) and Ubiquitin Specific Peptidase 28 (USP28). nih.govnih.gov These simulations help to understand the structure-activity relationships (SAR) by revealing key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the target protein. nih.gov
In one study, docking of a jchemrev.comjchemrev.comtandfonline.comtriazolo[4,5-d]pyrimidine derivative into the active pocket of LSD1 revealed that a rigid hydrazone moiety prevented optimal binding. nih.gov This insight led to further modifications of the scaffold to improve inhibitory potency. nih.gov Similarly, docking studies of another derivative, compound 19 , were performed to rationalize its potent inhibition of USP28. nih.gov Other research has focused on the docking of thieno[2,3-d]pyrimidine-triazolopyrimidine hybrids against the Epidermal Growth Factor Receptor (EGFR) kinase to model their binding and inform the discovery of new anticancer agents. tandfonline.comnih.gov
The following table summarizes selected molecular docking studies involving triazolo[4,5-d]pyrimidine derivatives:
| Compound/Scaffold | Target Protein | Key Findings |
| jchemrev.comjchemrev.comtandfonline.comTriazolo[4,5-d]pyrimidine derivatives | Lysine Specific Demethylase 1 (LSD1) | Docking revealed that replacing a rigid hydrazone moiety with more flexible groups could improve binding and inhibitory activity. nih.gov |
| Compound 19 ( jchemrev.comjchemrev.comtandfonline.comtriazolo[4,5-d]pyrimidine derivative) | Ubiquitin Specific Peptidase 28 (USP28) | Docking studies were used to understand the potent and selective inhibition of USP28 by this compound. nih.gov |
| Thienopyrimidine-triazolopyrimidine hybrids | Epidermal Growth Factor Receptor (EGFR) kinase | Docking provided a binding model that could aid in the discovery of further anticancer agents. tandfonline.comnih.gov |
| jchemrev.comjchemrev.comtandfonline.comTriazolo[4,5-d]pyrimidine-hydrazone derivative 34 | Epidermal Growth Factor Receptor (EGFR) | The compound was shown to suppress EGFR expression, which was supported by its potent antiproliferative activity against PC3 cancer cells. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For the this compound scaffold, QSAR studies are valuable for predicting the activity of new derivatives and for identifying the key molecular features that govern their biological effects. jst.go.jpnih.gov
A notable QSAR study was performed on jchemrev.comjchemrev.comtandfonline.comtriazolo[4,5-d]pyrimidine derivatives (1,2,3-TPD) to predict their anti-gastric cancer activity. jst.go.jpnih.gov In this research, various QSAR models were developed using different methods, including Random Forest (RF) and a mix-kernel function Support Vector Machine (MIX-SVM). jst.go.jpnih.gov The study started with a pool of molecular descriptors, from which five key descriptors were selected to build the models. jst.go.jpnih.gov
The performance of the QSAR models was evaluated using statistical parameters such as the coefficient of determination (R²) for the training and test sets, the cross-validated R² (Q²), and the mean square error (MSE). The MIX-SVM model, optimized using a particle swarm optimization (PSO) algorithm, demonstrated the best predictive ability and robustness. jst.go.jpnih.gov
The results of the MIX-SVM model are summarized in the table below:
| Data Set | R² | Q² (LOO-CV) | MSE |
| Training Set | 0.927 | 0.916 | 0.027 |
| Test Set | 0.946 | 0.913 | 0.023 |
These high statistical values indicate a strong correlation between the selected descriptors and the anti-gastric cancer activity of the jchemrev.comjchemrev.comtandfonline.comtriazolo[4,5-d]pyrimidine derivatives, validating the predictive power of the model. jst.go.jp Such QSAR models are instrumental in screening new, potentially more effective drug candidates before their synthesis, thus saving time and resources. jst.go.jpnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational changes and binding stability of ligands within their biological targets over time. In the research of this compound derivatives, MD simulations are often used as a follow-up to molecular docking to validate the binding poses and assess the stability of the ligand-protein complex.
For instance, while not specifically on the this compound isomer, studies on the related 1,2,4-triazolo[1,5-a]pyrimidine scaffold against the SARS-CoV-2 main protease (Mpro) have demonstrated the power of MD simulations. nih.gov In this work, the stability of the lead compounds in complex with the enzyme was confirmed by analyzing the root mean square deviation (RMSD), root mean square fluctuations (RMSF), and radius of gyration over the simulation period. nih.gov Stable RMSD values below 0.23 nm indicated that the lead compounds formed stable complexes with the target. nih.gov
Similarly, a study on pyrazolo[3,4-d]pyrimidine derivatives as inhibitors of Toxoplasma gondii calcium-dependent protein kinase 1 (TgCDPK1) utilized MD simulations to verify the binding modes identified by docking. rsc.org These simulations help to understand the dynamic behavior of the inhibitor in the active site and can reveal important conformational changes that influence binding affinity. The binding energies of the protein-ligand complexes are often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM/PBSA) to provide a thermodynamic assessment of binding stability. nih.gov
In Silico Assessment of Pharmacokinetic Properties and Drug-Likeness
The successful development of a new drug molecule depends not only on its biological activity but also on its pharmacokinetic properties, which include absorption, distribution, metabolism, and excretion (ADME), as well as its toxicity (T). In silico methods for predicting ADMET properties and drug-likeness are crucial in the early stages of drug discovery to filter out compounds that are likely to fail later in development.
For derivatives of the triazolopyrimidine scaffold, these computational assessments are an integral part of the design and evaluation process. researchgate.netresearchgate.netnih.govdntb.gov.ua Researchers use various computational models and software to predict properties such as oral bioavailability, blood-brain barrier permeability, and potential for toxicity or mutagenicity. nih.govresearchgate.net Drug-likeness is often evaluated based on rules such as Lipinski's rule of five, which helps to assess whether a compound has properties that would make it a likely orally active drug in humans. researchgate.net
For example, a study on triazolopyrimidine derivatives as potential inhibitors of SARS-CoV highlighted the importance of ADMET assessments in evaluating the safety and suitability of the compounds for further development. researchgate.net In another study on jchemrev.comtandfonline.comnih.govtriazolo[4,3-c]quinazolines, the designed compounds were evaluated for their compliance with drug-likeness rules. researchgate.netdntb.gov.ua Similarly, in silico ADMET and drug-likeness studies for a series of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e] jchemrev.comtandfonline.comnih.govtriazolo[1,5-c]pyrimidine derivatives showed suitable pharmacokinetic properties, which helped in predicting their antitumor activity. nih.gov
Chemoinformatics and Advanced Database Mining for Triazolo[4,5-d]pyrimidine Scaffolds
Chemoinformatics and the mining of advanced chemical databases play a pivotal role in modern drug discovery, including the exploration of the this compound scaffold and its isomers. These approaches involve the use of computational tools to analyze large collections of chemical data, such as the ChEMBL database, to identify promising scaffolds, understand structure-activity relationships, and guide the design of new compounds. mdpi.com
The triazolopyrimidine core, being a bioisostere of naturally occurring purines, is a prominent scaffold in medicinal chemistry. mdpi.comekb.egresearchgate.netnih.gov Database mining allows researchers to survey the vast chemical space of known triazolopyrimidine derivatives and their associated biological activities. This can reveal trends in activity against different biological targets and highlight structural modifications that lead to improved potency or selectivity.
For example, a QSAR study on 1,2,4-triazolo[1,5-a]pyrimidine analogs used the ChEMBL database to retrieve a dataset of 125 congeners for modeling their inhibitory activity against Plasmodium falciparum. mdpi.com This demonstrates how database mining can provide the necessary data for building predictive computational models. Furthermore, chemoinformatic tools are used to draw and refine the 2D and 3D structures of ligands for use in molecular modeling studies. researchgate.net The systematic analysis of triazolopyrimidine scaffolds through these methods helps in identifying them as privileged structures for targeting a wide range of biological entities, including kinases and other enzymes involved in various diseases. ekb.egresearchgate.net
Future Research Directions and Unexplored Avenues in 7h 1,2,3 Triazolo 4,5 D Pyrimidine Research
Development of Next-Generation Synthetic Routes and Methodologies
The synthesis of 7H-1,2,3-triazolo[4,5-d]pyrimidine derivatives has traditionally relied on established methods. However, the future of this field lies in the development of more efficient, sustainable, and diverse synthetic strategies.
Future efforts will likely focus on:
Green Chemistry Approaches: The use of environmentally benign solvents, such as water, and catalysts is a growing trend. For instance, multicomponent reactions in water have been successfully employed for the synthesis of related triazolopyrimidine derivatives. researchgate.net
Novel Cyclization Strategies: Exploring new methods for constructing the core triazolopyrimidine ring system is crucial. This could involve innovative intramolecular cyclizations or the use of novel reagents to facilitate ring closure under milder conditions. For example, the synthesis of some triazolo[4,5-d]pyrimidines has been achieved through the reaction of 1,2,3-triazole-4-carboxamide derivatives with reagents like carbon disulfide or formic acid. ekb.egtandfonline.com
Diversity-Oriented Synthesis: Developing synthetic routes that allow for the rapid generation of large and diverse libraries of this compound analogs is essential for exploring a wider chemical space and identifying new biological activities. This can be facilitated by modular synthetic approaches where different fragments can be easily introduced. nih.gov
A summary of synthetic approaches for related triazolopyrimidines is presented below:
| Starting Material | Reagents | Product | Reference |
| 4,6-dihydroxy-2-mercaptopyrimidine | Multi-step synthesis | Starting chlorides for triazolo[4,5-d]pyrimidine derivatives | nih.gov |
| 1,2,3-triazolo-4-carboxamide derivative | Carbon disulfide, triethoxymethane, etc. | Substituted nih.govnih.govscienceopen.comtriazolo[4,5-d]pyrimidine-7-one derivatives | ekb.eg |
| Aminotriazole | Various reagents | Dihydrotriazolopyrimidines and other derivatives | researchgate.net |
Discovery of Novel Pharmacological Targets and Mechanisms of Action
While this compound derivatives have shown promise against known targets, a significant area of future research involves identifying novel biological targets and elucidating their mechanisms of action.
Key research directions include:
Unbiased Phenotypic Screening: Employing high-throughput phenotypic screens on various cell lines can help identify compounds with interesting biological effects without a preconceived target. Subsequent target deconvolution studies can then be used to identify the molecular targets responsible for the observed phenotype.
Exploring New Therapeutic Areas: Beyond the well-studied areas of cancer and kinase inhibition, the potential of this scaffold in other diseases such as neurodegenerative disorders, infectious diseases, and inflammatory conditions remains largely unexplored. nih.govnih.gov
Mechanism of Action Studies: For compounds with known activity, detailed mechanistic studies are needed to understand how they interact with their targets at a molecular level. This includes investigating downstream signaling pathways and potential off-target effects. For example, some derivatives have been found to induce apoptosis and increase reactive oxygen species (ROS) content in cancer cells. nih.gov
Advanced SAR and Lead Optimization Strategies for Enhanced Efficacy and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry. Future research will leverage advanced techniques to refine the SAR of this compound derivatives, leading to compounds with improved potency and selectivity.
Future strategies will likely involve:
Fine-Tuning of Substituents: Systematic modification of substituents at various positions of the triazolopyrimidine core is crucial. For instance, studies have shown that the nature of the substituent on the phenyl ring and the linkage to the core can significantly impact activity. nih.govsigmaaldrich.com
Isosteric Replacements: Replacing key functional groups with isosteres can modulate the physicochemical properties of the compounds, such as solubility and metabolic stability, while maintaining or improving biological activity.
Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads. This can be a powerful strategy for developing highly selective inhibitors.
An example of SAR findings for LSD1 inhibitors is summarized below:
| Compound Modification | Effect on LSD1 Inhibitory Activity | Reference |
| Introduction of 2-thiopyridine | Remarkable improvement in activity | nih.gov |
| Replacement of phenyl ring C atom with N atom | Significant effect on inhibitory activity | nih.gov |
| Rigid hydrazone moiety | Weak affinity for LSD1 active pocket | nih.gov |
Application of Artificial Intelligence and Machine Learning in Triazolo[4,5-d]pyrimidine Drug Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. These computational tools can accelerate the identification and optimization of novel this compound-based drug candidates. youtube.com
Applications in this area include:
Predictive Modeling: ML models can be trained on existing SAR data to predict the biological activity of virtual compounds, allowing for the rapid screening of large chemical libraries and prioritizing compounds for synthesis. mdpi.com
De Novo Drug Design: Generative AI models can design novel this compound structures with desired properties, such as high potency and low toxicity.
Virtual Screening and Docking: AI-powered molecular docking can more accurately predict the binding modes and affinities of triazolopyrimidine derivatives to their biological targets, aiding in lead optimization. youtube.com
Design and Synthesis of Multi-Target Directed Ligands Based on the Triazolo[4,5-d]pyrimidine Core
Complex diseases like cancer and Alzheimer's often involve multiple pathological pathways. Designing single molecules that can modulate multiple targets simultaneously, known as multi-target directed ligands (MTDLs), is a promising therapeutic strategy. The this compound scaffold is an excellent starting point for developing such agents. nih.gov
Future research in this area will focus on:
Rational Design of MTDLs: Combining pharmacophores from known inhibitors of different targets into a single molecule with a triazolopyrimidine core. For example, incorporating features that inhibit both a kinase and a protein involved in apoptosis.
Hybrid Molecule Synthesis: Synthesizing hybrid molecules that covalently link a this compound moiety with another pharmacologically active scaffold.
Balancing Activities: A key challenge in MTDL design is to achieve a balanced activity profile against the intended targets. This requires careful optimization of the linker and the individual pharmacophores.
Exploration of Chemical Biology Tools and Probes Derived from this compound
Beyond their therapeutic potential, this compound derivatives can be developed into valuable chemical biology tools to probe biological systems.
This includes the development of:
Affinity-Based Probes: Attaching a reactive group or a tag (e.g., biotin, fluorescent dye) to a potent and selective triazolopyrimidine ligand allows for the identification and visualization of its target protein in complex biological samples.
Photoaffinity Probes: These probes contain a photoreactive group that, upon irradiation with light, forms a covalent bond with the target protein, enabling its identification and characterization.
Activity-Based Probes (ABPs): ABPs are designed to covalently modify the active site of an enzyme in an activity-dependent manner, providing a direct measure of enzyme activity in a native biological context.
The continued exploration of these future research directions will undoubtedly solidify the importance of the this compound scaffold in the development of novel therapeutics and chemical biology tools.
Q & A
Q. Advanced
- Antiviral Activity : The C-5 amino group is essential for mimicking guanine in viral polymerase active sites (K < 50 nM for HSV-1).
- Cannabinoid Receptor Affinity : Alkyl/aryl substitutions at C-5 (e.g., propoxyphenyl groups) increase CB2 receptor binding (IC = 12 nM) via hydrophobic interactions.
- Computational Modeling : QSAR studies incorporating Hammett σ values and π-surface areas explain >80% of activity variance across 37 derivatives .
What experimental designs address conflicting cytotoxicity data across cell lines?
Q. Advanced
- Cell-Specific Metabolism : Compare activation pathways (e.g., kinase expression levels) via Western blotting.
- Cytotoxicity Profiling : Use parallel assays on primary human fibroblasts and cancer cell lines (e.g., HeLa) with CC determination.
- Mechanistic Studies : Evaluate mitochondrial toxicity (JC-1 staining) and DNA incorporation rates (radiolabeled analogs) .
How can regioselectivity be controlled during triazole annulation to pyrimidine precursors?
Q. Advanced
- Temperature Control : Maintain -5°C to 0°C during diazotization to favor C-4 over C-2 cyclization.
- Directing Groups : Amino substituents at C-5 of pyrimidine direct triazole formation (yield >85%).
- Solvent Optimization : Dichloromethane/chloroform mixtures reduce byproduct formation compared to polar aprotic solvents .
What computational tools predict binding affinities to viral vs. mammalian targets?
Q. Advanced
- Molecular Docking : AutoDock Vina with HSV polymerase crystal structures (PDB: 6M7K) identifies key hydrogen bonds (e.g., N-3 with Asp-588).
- MD Simulations : AMBER force field trajectories (100 ns) assess target selectivity by comparing binding pocket flexibility.
- Free Energy Perturbation : Calculate ΔΔG values for fluorine substitutions to optimize selectivity ratios (>100-fold for viral vs. human polymerases) .
How are formulation challenges addressed for topical vs. systemic delivery?
Q. Advanced
- Topical Creams : 0.5–5% active ingredient in cetostearyl alcohol bases for sustained dermal release.
- Parenteral Forms : Lyophilized sodium salts (e.g., Example 2 in ) with 0.01% benzalkonium chloride for IV stability.
- Bioavailability Enhancement : Co-administration with P-glycoprotein inhibitors (e.g., verapamil) increases CNS penetration by 3-fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
